3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride
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Overview
Description
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride is a chemical compound characterized by the presence of two pyrrolidine rings connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride typically involves the formation of the disulfide bond between two pyrrolidine rings. One common method includes the oxidation of thiol groups in pyrrolidine derivatives to form the disulfide linkage. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent . Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
Chemical Reactions Analysis
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Scientific Research Applications
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in redox biology and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting redox-sensitive pathways.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can interact with various molecular targets. This redox activity can modulate the function of proteins and enzymes involved in redox-sensitive pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can be compared with other disulfide-containing compounds, such as:
Cystine: A naturally occurring amino acid with a disulfide bond.
Disulfiram: A drug used to treat chronic alcoholism, which also contains a disulfide bond.
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry to break disulfide bonds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
Molecular Formula |
C8H18Cl2N2S2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-(pyrrolidin-3-yldisulfanyl)pyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2S2.2ClH/c1-3-9-5-7(1)11-12-8-2-4-10-6-8;;/h7-10H,1-6H2;2*1H |
InChI Key |
JSNVAKIOOADXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SSC2CCNC2.Cl.Cl |
Origin of Product |
United States |
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